Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps:
Formation of the 2,4-dichlorobenzoyl derivative: This step involves the reaction of 2,4-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 2,4-dichlorobenzoate.
Synthesis of the naphthyl derivative: The naphthyl derivative is synthesized by reacting 1-naphthaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Coupling reaction: The hydrazone is then reacted with ethyl 2,4-dichlorobenzoate in the presence of a base such as sodium ethoxide to form the intermediate product.
Cyclization: The intermediate product undergoes cyclization in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate specific signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-(((2-((2-((2,4-dichlorobenzoyl)oxy)-1-naphthyl)methylene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of multiple functional groups and structural motifs, which confer distinct chemical and biological properties .
Properties
CAS No. |
881452-78-4 |
---|---|
Molecular Formula |
C31H25Cl2N3O6S |
Molecular Weight |
638.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(2E)-2-[[2-(2,4-dichlorobenzoyl)oxynaphthalen-1-yl]methylidene]hydrazinyl]-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C31H25Cl2N3O6S/c1-2-41-31(40)26-21-9-5-6-10-25(21)43-29(26)35-27(37)28(38)36-34-16-22-19-8-4-3-7-17(19)11-14-24(22)42-30(39)20-13-12-18(32)15-23(20)33/h3-4,7-8,11-16H,2,5-6,9-10H2,1H3,(H,35,37)(H,36,38)/b34-16+ |
InChI Key |
AFFIFOOVYGHKCC-AABVJFSESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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